molecular formula C15H23FN2O B5302717 1,1-Dibutan-2-yl-3-(4-fluorophenyl)urea

1,1-Dibutan-2-yl-3-(4-fluorophenyl)urea

Cat. No.: B5302717
M. Wt: 266.35 g/mol
InChI Key: GJJZAPQJYRTDRF-UHFFFAOYSA-N
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Description

1,1-Dibutan-2-yl-3-(4-fluorophenyl)urea is an organic compound with the molecular formula C15H23FN2O It is a derivative of urea, featuring a fluorophenyl group and butan-2-yl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dibutan-2-yl-3-(4-fluorophenyl)urea can be synthesized through the reaction of 4-fluoroaniline with butan-2-yl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibutan-2-yl-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.

Major Products Formed

    Oxidation: Oxidized derivatives of the urea compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted phenylurea derivatives.

Scientific Research Applications

1,1-Dibutan-2-yl-3-(4-fluorophenyl)urea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dibutan-2-yl-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. The fluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The butan-2-yl groups contribute to the compound’s overall stability and solubility, facilitating its activity in various environments.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dibutan-2-yl-3-(4-chlorophenyl)urea
  • 1,1-Dibutan-2-yl-3-(4-bromophenyl)urea
  • 1,1-Dibutan-2-yl-3-(4-methylphenyl)urea

Uniqueness

1,1-Dibutan-2-yl-3-(4-fluorophenyl)urea is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s reactivity and potential biological activity compared to its chlorinated, brominated, or methylated analogs.

Properties

IUPAC Name

1,1-di(butan-2-yl)-3-(4-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2O/c1-5-11(3)18(12(4)6-2)15(19)17-14-9-7-13(16)8-10-14/h7-12H,5-6H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJZAPQJYRTDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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